2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

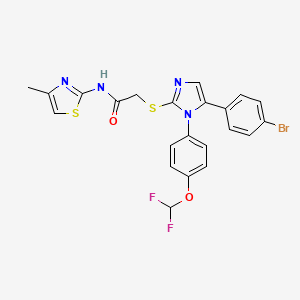

This compound is a structurally complex acetamide derivative featuring a central imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-(difluoromethoxy)phenyl group at position 1. The imidazole is linked via a thioether bridge to an acetamide moiety, which is further functionalized with a 4-methylthiazol-2-yl group (Fig. 1). Its molecular formula is C₂₀H₁₄BrF₂N₄O₂S₂, with a molecular weight of 547.38 g/mol.

Synthetic routes for analogous compounds involve thiol-alkylation reactions between imidazole-2-thiol precursors and α-halogenated acetamides under basic conditions (e.g., potassium carbonate in DMF or ethanol) . For example, describes the synthesis of structurally related imidazole-thioacetamides using 2-chloro-N-(thiazol-2-yl)acetamide as a key intermediate. Adapting this method, the target compound could be synthesized by substituting the appropriate aryl-aldehydes and halogenated reagents.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrF2N4O2S2/c1-13-11-32-21(27-13)28-19(30)12-33-22-26-10-18(14-2-4-15(23)5-3-14)29(22)16-6-8-17(9-7-16)31-20(24)25/h2-11,20H,12H2,1H3,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMWGPFXKJXWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrF2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage with an imidazole ring, which is known for its diverse biological activities. The presence of a bromophenyl group and a difluoromethoxyphenyl moiety may contribute to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing imidazole rings often exhibit anticancer properties. For instance, compounds similar to the one have shown selective inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted the efficacy of imidazole derivatives in inhibiting tumor growth in vivo, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Activity

The presence of the thiazole and imidazole moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Analgesic and Anti-inflammatory Effects

The analgesic activity of related thioacetamides has been documented through various pharmacological tests such as the acetic acid-induced writhing test. The compound's structural components may influence its ability to modulate pain pathways, potentially offering therapeutic benefits in pain management .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.

- Interaction with Receptors : The thiazole moiety may facilitate binding to specific receptors involved in pain perception or inflammation, enhancing the compound's analgesic properties.

- Cell Cycle Modulation : The imidazole ring can influence cell cycle progression, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives demonstrated that modifications at the phenyl positions significantly enhanced anticancer activity against various cell lines. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of thiazole-containing compounds against a panel of bacterial strains. The results indicated that certain derivatives showed significant inhibition zones in disc diffusion assays, suggesting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of 4-bromophenyl , 4-(difluoromethoxy)phenyl , and 4-methylthiazole groups. Below is a comparative analysis with structurally related analogs (Table 1):

Key Observations:

- Lipophilicity : The 4-(difluoromethoxy)phenyl substituent increases lipophilicity relative to 4-methoxyphenyl (Compound 9), which may enhance membrane permeability but reduce aqueous solubility .

- Thiazole Substitution : The 4-methylthiazole group in the target compound introduces steric bulk compared to unsubstituted thiazole (CAS 1207035-46-8), possibly modulating selectivity in receptor interactions .

Q & A

Q. What are the key considerations for synthesizing 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

- Methodological Answer : The synthesis involves sequential coupling reactions. First, the imidazole core is prepared via cyclization of substituted anilines and aldehydes under acidic conditions. For the thioether linkage, a nucleophilic substitution reaction between the imidazole-2-thiol intermediate and 2-chloro-N-(4-methylthiazol-2-yl)acetamide is performed in the presence of potassium carbonate (K₂CO₃) in acetone or DMF (60–80°C, 6–12 hours) . Purity is confirmed by TLC, and the product is recrystallized using ethanol/water mixtures.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-bromophenyl aromatic protons at δ 7.4–7.6 ppm; thiazole protons at δ 7.1–7.3 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Conduct in vitro cytotoxicity screening against panels of cancer cell lines (e.g., NCI-60) using MTT assays. For example, analogs with similar thiazole and imidazole motifs showed IC₅₀ values <10 µM against leukemia and breast cancer cell lines . Include positive controls (e.g., doxorubicin) and measure dose-response curves at 48–72 hours.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Aryl Groups : Replace 4-bromophenyl with 4-fluorophenyl or 4-methoxyphenyl to assess electronic effects on receptor binding .

- Thiazole Substituents : Compare 4-methylthiazol-2-yl with 4-phenylthiazol-2-yl to test steric tolerance .

- Thioether Linkage : Replace sulfur with sulfoxide/sulfone to study redox sensitivity .

Tabulate results (example):

| Substituent R (Imidazole) | IC₅₀ (µM, MCF-7) | LogP |

|---|---|---|

| 4-Bromophenyl | 8.2 | 3.1 |

| 4-Fluorophenyl | 6.5 | 2.8 |

| 4-Methoxyphenyl | 12.4 | 2.3 |

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : Investigate variables:

- Cell Line Heterogeneity : Test activity in isogenic pairs (e.g., wild-type vs. mutant p53) .

- Assay Conditions : Compare serum-free vs. serum-containing media, as albumin binding may alter bioavailability.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ <30 min suggests rapid clearance) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.